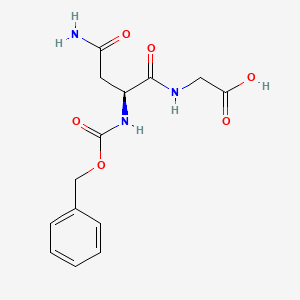

Z-Asn-Gly-OH

Übersicht

Beschreibung

Cbz-Asn-Gly-OH, auch bekannt als Benzyloxycarbonyl-Asparagin-Glycin, ist ein Polypeptid, das häufig in der Peptidsynthese verwendet wird. Es ist durch das Vorhandensein einer Benzyloxycarbonyl-(Cbz)-Schutzgruppe gekennzeichnet, die verwendet wird, um die Aminogruppe von Asparagin während chemischer Reaktionen zu schützen. Die Verbindung hat eine Summenformel von C14H17N3O6 und ein Molekulargewicht von 323,3 g/mol .

Wirkmechanismus

Target of Action

Z-Asn-Gly-OH, also known as N-benzyloxycarbonyl-L-asparagine-glycine, is a synthetic peptide derivativeIt’s known that peptides can interact with a wide range of targets, including enzymes, receptors, and other proteins, depending on their sequence and structure .

Mode of Action

This compound is involved in the chemical cleavage of polypeptides. Specifically, it’s used for the cleavage of asparaginyl-glycyl bonds . This cleavage can provide large peptides, which can be useful in various biochemical and structural studies .

Biochemical Pathways

The cleavage of asparaginyl-glycyl bonds can potentially affect protein structure and function, thereby influencing various biochemical pathways .

Pharmacokinetics

It’s known that the pharmacokinetics of peptides can be influenced by factors such as their size, charge, hydrophobicity, and the presence of specific transporters .

Result of Action

The cleavage of asparaginyl-glycyl bonds by this compound can result in the generation of large peptides. These peptides can be useful for various purposes, such as structural studies and the development of probes or primers .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature can affect the rate and efficiency of peptide bond cleavage . Additionally, the presence of other molecules can also influence the action of this compound.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Cbz-Asn-Gly-OH beinhaltet typischerweise die Schutz der Aminogruppe von Asparagin mit einer Benzyloxycarbonylgruppe. Dies wird durch Reaktion von Asparagin mit Benzylchloroformiat in Gegenwart einer Base wie Natriumhydroxid erreicht. Das resultierende Cbz-geschützte Asparagin wird dann mit Glycin unter Verwendung eines Kupplungsreagenzes wie Dicyclohexylcarbodiimid (DCC) zu Cbthis compound gekoppelt .

Industrielle Produktionsverfahren

Die industrielle Produktion von Cbthis compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von automatisierten Peptidsynthesizern, die die Schutz-, Kupplungs- und Entschützungsschritte effizient durchführen können. Die Verwendung der Festphasenpeptidsynthese (SPPS) ist auch in industriellen Umgebungen üblich, die eine schnelle und effiziente Produktion von Peptiden ermöglichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Cbz-Asn-Gly-OH durchläuft verschiedene chemische Reaktionen, darunter:

Kupplungsreaktionen: Die Verbindung kann an Peptidkupplungsreaktionen teilnehmen, um längere Peptidketten zu bilden.

Häufige Reagenzien und Bedingungen

Hydrogenolyse: Pd/C, H2

Kupplungsreagenzien: DCC, N,N'-Diisopropylcarbodiimid (DIC), Hydroxybenzotriazol (HOBt)

Hauptprodukte, die gebildet werden

Hydrogenolyse: Freies Asparagin-Glycin

Kupplungsreaktionen: Längere Peptidketten

Wissenschaftliche Forschungsanwendungen

Cbz-Asn-Gly-OH wird in der wissenschaftlichen Forschung weit verbreitet, insbesondere in den Bereichen Chemie, Biologie und Medizin. Zu seinen Anwendungen gehören:

Peptidsynthese: Wird als Baustein bei der Synthese von längeren Peptiden und Proteinen verwendet.

Arzneimittelentwicklung: Wird bei der Entwicklung von Peptid-basierten Medikamenten und Therapeutika eingesetzt.

Biokonjugation: Wird bei der Konjugation von Peptiden an andere Moleküle für verschiedene biomedizinische Anwendungen verwendet.

Wirkmechanismus

Der primäre Wirkmechanismus von Cbthis compound beinhaltet den Schutz der Aminogruppe von Asparagin durch die Cbz-Gruppe. Dieser Schutz verhindert unerwünschte Nebenreaktionen während der Peptidsynthese. Die Cbz-Gruppe kann selektiv durch Hydrogenolyse entfernt werden, was eine kontrollierte Freisetzung der freien Aminogruppe für weitere Reaktionen ermöglicht .

Vergleich Mit ähnlichen Verbindungen

Cbz-Asn-Gly-OH kann mit anderen Cbz-geschützten Aminosäuren und Peptiden verglichen werden, wie z. B.:

Cbz-Gly-OH: Cbz-geschütztes Glycin

Cbz-Ala-OH: Cbz-geschütztes Alanin

Cbz-Lys-OH: Cbz-geschütztes Lysin

Die Einzigartigkeit von Cbthis compound liegt in seiner spezifischen Sequenz aus Asparagin und Glycin, die im Vergleich zu anderen Cbz-geschützten Verbindungen eindeutige Eigenschaften und Reaktivität verleiht .

Eigenschaften

IUPAC Name |

2-[[(2S)-4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O6/c15-11(18)6-10(13(21)16-7-12(19)20)17-14(22)23-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,15,18)(H,16,21)(H,17,22)(H,19,20)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIVHZBIRKPAQGR-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC(=O)N)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

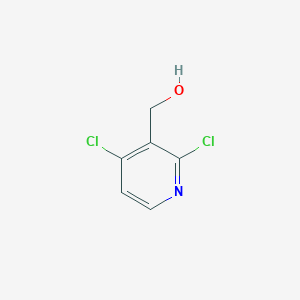

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

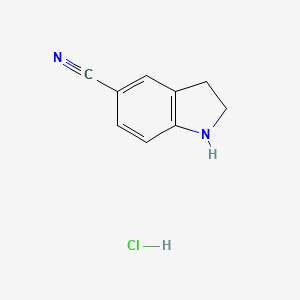

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(6-Chloro-4-pyrimidinyl)-1-piperazinyl]-1-ethanol](/img/structure/B1453039.png)